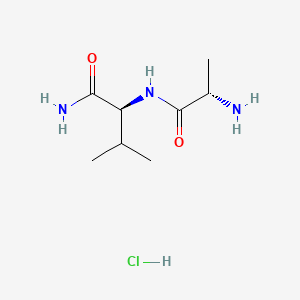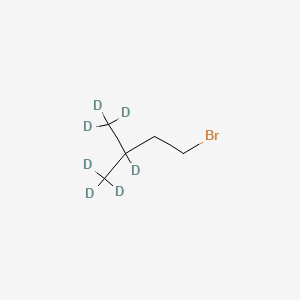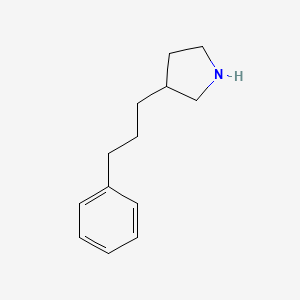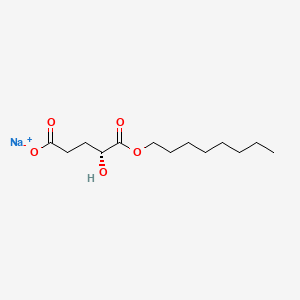
(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt is a chemical compound with the molecular formula C13H23NaO5 and a molecular weight of 282.31 g/mol . This compound is a derivative of 2-hydroxyglutaric acid, where the hydroxyl group is esterified with an octyl group, and the carboxyl group is neutralized with sodium. It is used in various scientific research applications, particularly in the fields of neurology and oncology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt typically involves the esterification of (2R)-2-hydroxyglutaric acid with octanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable purification techniques to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-ketoglutaric acid or 2-hydroxyglutaric acid.
Reduction: Formation of 2-hydroxyglutaric acid octyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt is widely used in scientific research, particularly in the following areas:
Neurology: It is used to study the effects of 2-hydroxyglutaric acid on neurological functions and disorders.
Biochemistry: It serves as a tool to study enzyme inhibition and metabolic pathways involving 2-hydroxyglutaric acid.
Pharmacology: The compound is used in drug development and screening for potential therapeutic agents.
Mécanisme D'action
The mechanism of action of (2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt involves its role as a precursor to 2-hydroxyglutaric acid. In cells, it is hydrolyzed to release 2-hydroxyglutaric acid, which can inhibit α-ketoglutarate-dependent dioxygenases. This inhibition affects various cellular processes, including DNA and histone demethylation, leading to changes in gene expression and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt: Similar in structure but with a different stereochemistry.
2-Hydroxyglutaric Acid Disodium Salt: Lacks the octyl ester group.
Dimethyl 2-oxoglutarate: A related compound with different ester groups.
Uniqueness
(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt is unique due to its specific stereochemistry and the presence of the octyl ester group, which enhances its membrane permeability and stability. This makes it particularly useful in studies involving cellular uptake and metabolic processes .
Propriétés
IUPAC Name |
sodium;(4R)-4-hydroxy-5-octoxy-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5.Na/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16;/h11,14H,2-10H2,1H3,(H,15,16);/q;+1/p-1/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUHAPHNUWGBFM-RFVHGSKJSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@@H](CCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

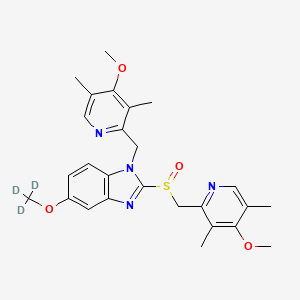
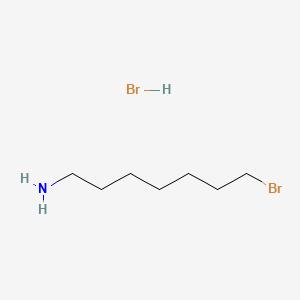
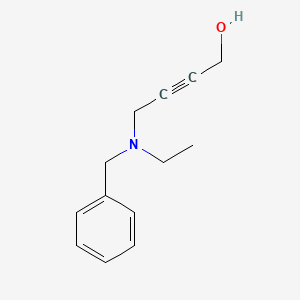
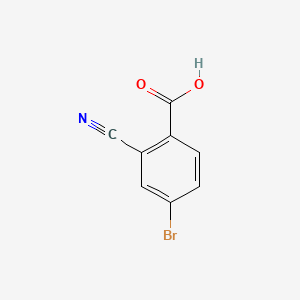
![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)
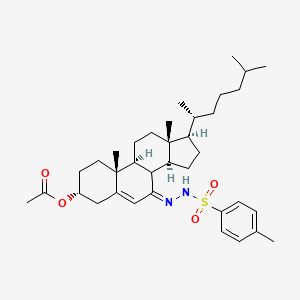
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)
